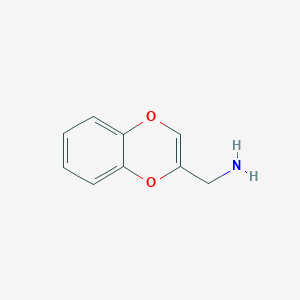

1,4-Benzodioxin-2-methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

1,4-benzodioxin-3-ylmethanamine |

InChI |

InChI=1S/C9H9NO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5,10H2 |

InChI Key |

AODSQYZYAGVROA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)OC=C(O2)CN |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Strategies for Benzodioxane Core Construction

The formation of the 1,4-benzodioxane (B1196944) scaffold is the foundational step in the synthesis. This is typically achieved by reacting a catechol (benzene-1,2-diol) with a three-carbon electrophile.

A primary method for constructing the benzodioxane ring involves the ring-opening of an epoxide precursor by a catechol nucleophile. This reaction is a form of Williamson ether synthesis, where the two hydroxyl groups of catechol react to form the heterocyclic ring. The reaction typically proceeds via an SN2 mechanism, where one of the hydroxyl groups of catechol, often activated by a base, attacks an electrophilic carbon of the epoxide. This is followed by an intramolecular cyclization where the second hydroxyl group attacks the other electrophilic carbon.

Common precursors for this cyclization include epichlorohydrin (B41342) or glycidyl (B131873) derivatives. The reaction conditions, such as the choice of base (e.g., sodium hydride, potassium carbonate) and solvent, are critical for optimizing the yield and minimizing side reactions. Due to the high reactivity of epoxides stemming from their ring strain, these reactions can often proceed under milder conditions than those required for less strained ethers.

Alternatively, precursors such as 2,3-dihalopropionates or propane-1,2-diols with appropriate leaving groups can be employed. These methods also rely on the sequential nucleophilic attack by the catechol hydroxyls to form the six-membered dioxane ring.

Controlling the stereochemistry at the C2 position of the benzodioxane ring is crucial, as the biological activity of many derivatives is enantiomer-dependent. Several strategies have been developed to achieve stereoselective synthesis.

One effective approach is the use of chiral starting materials. The Sharpless asymmetric epoxidation, for instance, can produce enantiomerically enriched epoxides from allylic alcohols, which can then be used in cyclization reactions to yield chiral benzodioxane cores.

Another powerful technique involves enantioselective catalysis. Palladium-catalyzed asymmetric aryloxyarylation reactions have been successfully used to synthesize chiral 1,4-benzodioxanes. These methods offer high levels of enantioselectivity.

Resolution of a racemic mixture is also a common strategy. For example, racemic 1,4-benzodioxane-2-carboxylic acid can be resolved into its separate enantiomers through the formation of diastereomeric salts with a chiral amine, such as a substituted 1-phenylethylamine. The separated diastereomers can then be treated with acid to liberate the enantiopure carboxylic acids, which serve as versatile intermediates.

Table 1: Comparison of Stereoselective Synthesis Methods for the Benzodioxane Core

| Method | Precursors | Key Reagents/Catalysts | Stereochemical Outcome |

|---|---|---|---|

| Chiral Pool Synthesis | Allylic alcohols | Sharpless Epoxidation reagents (e.g., Ti(OiPr)₄, DET) | High enantiomeric excess (e.e.) in the epoxide precursor |

| Asymmetric Catalysis | Alkenes, Catechols | Palladium complexes with chiral ligands | High e.e. in the final product |

| Racemic Resolution | Racemic 1,4-benzodioxane-2-carboxylic acid | Chiral resolving agents (e.g., (S)-1-phenylethylamine) | Separation of enantiomers |

Amination Reactions for the Methanamine Moiety Introduction

Once the benzodioxane core, often bearing a functional group at the C2 position (like a carboxylic acid or aldehyde), is synthesized, the next step is the introduction of the methanamine group.

Reductive amination is a widely used and efficient method for converting a carbonyl group (aldehyde or ketone) into an amine. This process typically involves the reaction of a carbonyl compound, such as 1,4-benzodioxane-2-carbaldehyde, with ammonia (B1221849) or an amine to form an intermediate imine, which is then reduced in situ to the desired amine.

The choice of reducing agent is critical for the success of the reaction. Mild reducing agents are preferred as they selectively reduce the imine intermediate without significantly reducing the starting carbonyl compound.

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Typical Conditions | Notes |

|---|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Mildly acidic (pH ~4-5), Methanol (B129727) | Tolerant to water; selectively reduces imines over carbonyls. |

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Aprotic solvents (DCE, THF) | Milder and less toxic than NaBH₃CN; sensitive to water. |

| Catalytic Hydrogenation | H₂/Catalyst | H₂, Pd/C, PtO₂, or Raney Ni | Can be highly effective but may require higher pressures and can sometimes lead to over-alkylation. |

| Imine Reductases | IREDs | Aqueous buffer, ambient temp. | Biocatalysts that can provide high enantioselectivity for the synthesis of chiral amines. |

The one-pot nature of reductive amination makes it an appealing method in terms of procedural simplicity and waste reduction.

An alternative route to the methanamine moiety involves nucleophilic substitution. This pathway typically starts with a benzodioxane derivative that has a good leaving group on the C2-methyl position, such as 2-(halomethyl)-1,4-benzodioxane.

In this approach, a nitrogen nucleophile displaces the leaving group in an SN2 reaction. Common nucleophiles include ammonia, primary amines, or azide (B81097) ions. The use of sodium azide followed by reduction (e.g., with lithium aluminum hydride or catalytic hydrogenation) is a popular method known as the Gabriel synthesis or a related azide reduction pathway, which provides a clean route to the primary amine.

Derivatization and Functionalization Strategies

The synthesized 1,4-Benzodioxin-2-methanamine possesses a reactive primary amine group, making it a versatile scaffold for further derivatization. This allows for the synthesis of a wide library of compounds for various applications.

Common derivatization reactions include:

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields stable amide derivatives.

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

Alkylation: Further reaction with alkyl halides can produce secondary or tertiary amines, although controlling the degree of alkylation can be challenging.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively.

These functionalization strategies are crucial for modulating the physicochemical properties and biological activities of the parent compound. For instance, novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have been synthesized through nucleophilic substitution reactions with various sulfonyl and acid chlorides. Chiral derivatizing agents can also be employed to facilitate the separation of enantiomers by chromatography.

N-Substitution Reactions on the Methanamine Group

The primary amine of the methanamine group is a versatile handle for a variety of N-substitution reactions. These reactions are fundamental for creating derivatives with modified properties. A common approach is the formation of amides and sulfonamides through reactions with acyl chlorides or sulfonyl chlorides, respectively. For instance, the nucleophilic substitution reaction of the amine with various sulfonyl and acid chlorides leads to the synthesis of novel piperazine (B1678402) derivatives. researchgate.net This principle is broadly applicable for generating a wide array of N-substituted products from this compound.

The synthesis of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives showcases a key N-substitution strategy. researchgate.net The process begins with the conversion of 1,4-benzodioxan-2-carboxylic acid to its corresponding acid chloride using thionyl chloride. researchgate.net This activated intermediate readily reacts with a piperazine nucleophile, forming a stable amide bond. researchgate.net This method highlights a robust pathway for linking the benzodioxane scaffold to other cyclic amines.

Similarly, the synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs involves the reaction of an acid chloride intermediate with various primary and secondary amines to furnish the desired amide products. scirp.org Although this example pertains to substitution at the 6-position, the underlying chemical principle of amide bond formation is directly relevant to the functionalization of the 2-methanamine group.

Introduction of Diverse Functional Groups onto the Benzodioxane Ring

Modifying the aromatic portion of the 1,4-benzodioxane structure allows for the introduction of various functional groups, which can significantly influence the molecule's properties. Synthetic strategies often involve building the benzodioxane ring from an already functionalized catechol precursor.

For example, the synthesis of 1,4-benzodioxan-substituted chalcones begins with 2,3-dihydrobenzo[b] nih.govresearchgate.netdioxine-6-carbaldehyde, demonstrating that functional groups like aldehydes can be present on the aromatic ring. nih.gov These chalcones are synthesized via a Claisen-Schmidt condensation, reacting the substituted benzodioxane aldehyde with various acetophenones. nih.gov This illustrates how substituents can be incorporated into the final structure by using appropriately derivatized starting materials.

Another comprehensive approach starts with gallic acid, an inexpensive and readily available material. researchgate.net Through a multi-step sequence including esterification and reaction with 1,2-dibromoethane, a 6,8-disubstituted-1,4-benzodioxane is formed. scirp.orgresearchgate.net This method provides a pathway to introduce substituents at specific positions on the benzene (B151609) ring, which can then be further modified. scirp.orgresearchgate.net For example, a bromoethoxy group at position 8 can be displaced by various mercaptans to introduce sulfide (B99878) linkages. scirp.org These synthetic routes underscore the importance of precursor functionalization for creating diversity on the benzodioxane ring.

Oxidation and Reduction Reactions of the Compound

Oxidation and reduction reactions can target different parts of the this compound molecule, including the aromatic ring, the dioxin ring, or the methanamine side chain. Oxidation is defined by an increase in the oxidation number of an atom, while reduction involves a decrease. purdue.eduyoutube.com

The primary amine of the methanamine group is susceptible to oxidation. Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of monoamines, converting them into aldehydes and generating hydrogen peroxide. nih.gov While MAO-A preferentially targets serotonin (B10506) and noradrenaline, MAO-B's preferred substrates include benzylamine (B48309) and β-phenylethylamine, which are structurally related to this compound. nih.gov

Substituents on the benzodioxane ring can also undergo redox reactions. For instance, a sulfide group attached to the ring can be selectively oxidized. scirp.org Reaction with 30% hydrogen peroxide (H₂O₂) can yield a sulfone, while using H₂O₂ in the presence of tellurium dioxide (TeO₂) can selectively produce the sulfoxide (B87167) without over-oxidation to the sulfone. scirp.orgresearchgate.net Furthermore, hydroquinones, which can be related to the catechol-derived portion of the benzodioxane structure, can be oxidized to quinones. docbrown.info For example, 1,4-dihydroxybenzene (quinol) is oxidized to 2,5-cyclohexadiene-1,4-dione (quinone) in photographic developing processes. docbrown.info This highlights the redox potential of the aromatic core.

Enantiopure Synthesis and Chiral Resolution Techniques

The stereochemistry at the C2 position of the benzodioxane ring is crucial, as the biological activity of such compounds is often dependent on the absolute configuration. nih.govunimi.it Therefore, methods to obtain enantiomerically pure this compound are of significant interest.

Diastereomeric Salt Resolution Approaches

A prevalent method for separating the enantiomers of a racemic amine is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, often referred to as a chiral resolving agent. wikipedia.orgchemeurope.com The resulting products are diastereomeric salts (e.g., R-amine•R-acid and S-amine•R-acid), which, unlike enantiomers, have different physical properties, such as solubility. libretexts.orgchemconnections.org

This difference in solubility allows for their separation by fractional crystallization. pbworks.com One diastereomer will preferentially crystallize from a suitable solvent, while the other remains in the solution. pbworks.com After separation, the pure enantiomer of the amine can be recovered by treatment with a base to break the salt. libretexts.org Commonly used chiral resolving agents for amines include optically pure forms of tartaric acid, mandelic acid, and other chiral carboxylic acids. libretexts.orgnih.gov The success of this method often depends on the careful selection of the resolving agent and the crystallization solvent, which can be a laborious process. wikipedia.org

Enzymatic Synthesis of Chiral 1,4-Benzodioxane Derivatives

Enzymatic methods offer a highly selective alternative for producing chiral compounds. rsc.org Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions. Lipases are particularly useful for the kinetic resolution of racemates.

In a relevant study, engineered Candida antarctica lipase (B570770) B (CALB) was successfully used for the kinetic resolution of a precursor, 1,4-benzodioxane-2-carboxylic acid methyl ester. nih.gov In this process, the enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester to the corresponding carboxylic acid at a much faster rate than the other. This leaves the unreacted ester enriched in the opposite enantiomer. nih.gov The study found that specific mutants of CALB achieved excellent resolution, resulting in a high enantiomeric excess (e.e.s >97%) of the remaining ester substrate. rsc.org This enzymatic approach provides an efficient pathway to access key chiral intermediates required for the synthesis of enantiopure 1,4-benzodioxane derivatives, including this compound. nih.gov

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1,4-Benzodioxin-2-methanamine. Both proton and carbon-13 NMR provide detailed information about the chemical environment of each atom. For related benzodioxane derivatives, NMR is considered a critical analytical technique for structural verification. arabjchem.org

Research on similar 2-substituted-1,4-benzodioxane derivatives shows characteristic chemical shifts for the aromatic protons appearing as a multiplet around 6.8–7.0 ppm. unimi.it The three protons on the saturated part of the dioxin ring are expected to produce complex multiplets due to their distinct chemical environments and spin-spin coupling. The protons of the aminomethyl group (-CH₂NH₂) would also give rise to characteristic signals.

Table 1: Predicted ¹H-NMR Chemical Shift Ranges for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | ~ 6.8 - 7.0 | Multiplet (m) |

| Dioxin Ring (O-CH-CH₂) | ~ 4.0 - 4.5 | Multiplet (m) |

| Methylene (CH₂-NH₂) | ~ 2.8 - 3.2 | Doublet (d) or Multiplet (m) |

| Amine (NH₂) | Variable | Broad Singlet (br s) |

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. Spectral data for this compound is available, confirming its utility in structural analysis. nih.gov Analysis of related compounds, such as (S)-2-Acetyl-1,4-benzodioxane, shows distinct signals for the carbons of the benzodioxane core, with aromatic carbons appearing between approximately 117 and 143 ppm and the dioxin ring carbons resonating at around 64 and 78 ppm. unimi.it The aminomethyl carbon would be expected in the aliphatic region of the spectrum.

Table 2: Expected Carbon Environments for this compound from ¹³C-NMR

| Carbon Environment | Predicted Chemical Shift (δ, ppm) Range |

|---|---|

| Aromatic Quaternary (Ar-C-O) | ~ 140 - 145 |

| Aromatic (Ar-CH) | ~ 115 - 125 |

| Dioxin Ring (O-CH-R) | ~ 70 - 80 |

| Dioxin Ring (O-CH₂) | ~ 60 - 70 |

| Methylene (CH₂-NH₂) | ~ 40 - 50 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. In electron impact mass spectrometry (EI-MS), a molecule is ionized to form a radical cation, which can then break down into smaller, charged fragments. semanticscholar.org

For this compound (C₉H₁₁NO₂), the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 165. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals a fragmentation pattern with a base peak at m/z 121 and another significant peak at m/z 136. nih.gov The fragmentation is a key identifier for the compound's structure.

Table 3: Key GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Plausible Fragment Identity |

|---|---|---|

| 165 | 2nd Highest | [M]⁺ (Molecular Ion) |

| 136 | 3rd Highest | [M - CH₂NH]⁺ or [M - C₂H₅N]⁺ |

| 121 | Top Peak (Base Peak) | [M - C₂H₄N]⁺ or Benzodioxole-like cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. spectroscopyonline.com A vapor phase IR spectrum for this compound has been recorded. nih.gov The spectrum is expected to show characteristic absorption bands for the primary amine (N-H), aromatic (C-H), aliphatic (C-H), and ether (C-O) functional groups. Primary amines typically exhibit two distinct stretching bands in the 3500–3300 cm⁻¹ region. uobabylon.edu.iq

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | ~ 3500 - 3300 (two bands) |

| Aromatic Ring | C-H Stretch | ~ 3100 - 3000 |

| Aliphatic Chains (CH, CH₂) | C-H Stretch | ~ 2960 - 2850 |

| Aromatic Ring | C=C Stretch | ~ 1600 and ~1475 |

| Aryl Ether (Ar-O-C) | C-O Stretch | ~ 1270 - 1200 |

| Alkyl Ether (C-O-C) | C-O Stretch | ~ 1150 - 1085 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. uv-vis-spectral-atlas-mainz.org The absorption of UV or visible light promotes electrons from a ground state to a higher energy orbital. upi.edu The primary chromophore in this compound is the substituted benzene (B151609) ring. Substituted benzene derivatives typically exhibit characteristic absorption bands in the UV region. uni-muenchen.de For the parent 1,4-benzodioxan structure, UV-Vis spectral data is available. nih.gov It is expected that this compound would display absorption maxima around 220 nm and a second, less intense band in the 270-280 nm range, which is characteristic of the electronic transitions within the benzodioxin moiety.

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound and its derivatives. Column chromatography, including flash chromatography over silica (B1680970) gel, is a standard method for purification. unimi.itacs.org For instance, research on related compounds has utilized silica gel with eluents like cyclohexane/ethyl acetate (B1210297) or petroleum ether/ethyl acetate for purification. unimi.itacs.org

High-Performance Liquid Chromatography (HPLC) is another vital analytical tool. Chiral HPLC, in particular, has been successfully employed to determine the enantiomeric purity of related 2-substituted-1,4-benzodioxane derivatives, using specific columns and mobile phases like n-hexane/IPA. unimi.it The use of a UV detector set to 254 nm is common for these aromatic compounds. unimi.it Furthermore, Gas Chromatography (GC) is often coupled with mass spectrometry (GC-MS) for separation and identification. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a primary method for assessing the purity and, critically, the enantiomeric purity of chiral compounds like this compound. researchgate.netjiangnan.edu.cn The separation of enantiomers is of paramount importance as they can exhibit significantly different biological activities and toxicological profiles. researchgate.netamericanpharmaceuticalreview.com Regulatory bodies strongly favor the development of single-enantiomer drugs, making validated enantioselective HPLC methods essential for quality control and drug development. americanpharmaceuticalreview.comuff.br

Research into the chiral separation of related 1,4-benzodioxane (B1196944) derivatives has demonstrated the effectiveness of various HPLC strategies. These methods can be broadly categorized into direct and indirect approaches.

Direct Chiral Separation: This is the most common approach, utilizing Chiral Stationary Phases (CSPs) that can differentiate between enantiomers. hplc.today Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely employed due to their broad enantioselectivity. researchgate.netjiangnan.edu.cn For instance, a study on the enantiomeric separation of 1,4-benzodioxane derivatives successfully used a Phenomenex Lux 3µ Cellulose-1 column. unimi.it The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol, ethanol), is critical for achieving optimal resolution. researchgate.netunimi.it

Indirect Chiral Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, non-chiral reversed-phase column (like an ODS or C18 column). researchgate.netnih.gov For example, a method was developed for the enantiomers of a related benzodioxane derivative by derivatization with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). The resulting diastereomers were successfully separated using a mobile phase of methanol (B129727) and potassium dihydrogen phosphate. researchgate.net

The development of a robust HPLC method requires careful optimization of several parameters to achieve baseline separation with good resolution (Rs > 1.5) and peak shape.

| Parameter | Description | Example Conditions for Benzodioxane Derivatives |

|---|---|---|

| Stationary Phase (Column) | The column is the core of the separation. For enantiomeric separation, Chiral Stationary Phases (CSPs) are used. For general purity, standard columns like C18 are common. | Direct: Phenomenex Lux 3µ Cellulose-1, Chiralpak AS. researchgate.netunimi.it Indirect: Reversed-phase ODS column. researchgate.net |

| Mobile Phase | The solvent system that carries the analyte through the column. Its composition is optimized to control retention and resolution. | Normal Phase: n-hexane/isopropanol (90:10, v/v) or n-hexane/IPA (85:15, v/v) with 1.5% formic acid. unimi.it Reversed Phase: Methanol/0.02M Potassium Dihydrogen Phosphate (50:50). researchgate.net |

| Flow Rate | The speed at which the mobile phase moves through the column, affecting analysis time and resolution. | Typically in the range of 0.5 - 1.5 mL/min. |

| Detection | The method used to "see" the compound as it elutes from the column. UV detection is common for aromatic compounds. | UV detection at a wavelength where the analyte absorbs strongly, e.g., 254 nm or 290 nm. unimi.itnih.gov |

| Column Temperature | Temperature can influence viscosity of the mobile phase and interactions with the stationary phase, affecting separation efficiency. | Often controlled, for example, at 20°C or 30°C. nih.govelte.hu |

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a powerful analytical technique well-suited for the analysis of volatile and thermally stable compounds. ccsknowledge.com It is frequently used for purity assessment and the quantitative determination of various substances, including amines. ccsknowledge.commostwiedzy.pl For the analysis of this compound, GC, often coupled with a mass spectrometer (GC-MS), can provide detailed information about the purity of a sample and identify any volatile impurities.

The fundamental principle of GC involves vaporizing a sample and separating its components in a gaseous mobile phase (carrier gas) as it passes through a long column containing a stationary phase. ccsknowledge.com Components that interact weakly with the stationary phase travel faster, while those with stronger interactions are retained longer, thus achieving separation. ccsknowledge.com

For amine compounds like this compound, derivatization may sometimes be employed to improve chromatographic behavior (e.g., peak shape and thermal stability) and detection sensitivity. However, direct analysis is also feasible depending on the specific column and conditions used.

A typical GC or GC-MS system setup for the purity analysis of a compound like this compound would involve the following components and parameters, which must be optimized for the specific analysis.

| Parameter | Description | Typical Conditions for Amine Analysis |

|---|---|---|

| Stationary Phase (Column) | A capillary column is typically used, coated with a stationary phase. The choice of phase polarity is crucial for separation. | ZB-5MS (5% Phenyl-Arylene/95% Dimethylpolysiloxane) or similar non-polar to mid-polar columns are common for general purity screening. mostwiedzy.pl |

| Carrier Gas | An inert gas that moves the vaporized sample through the column. | Helium or Hydrogen are commonly used, with a constant flow rate (e.g., 1.0 mL/min). mostwiedzy.pl |

| Injector | Introduces the sample into the heated carrier gas stream. Split/splitless injection is a common mode. | Injector temperature is set high enough to ensure rapid vaporization without thermal degradation. |

| Temperature Program | The column oven temperature is controlled over time to optimize separation. | Example: Start at 100°C, ramp to 160°C at 10°C/min, then ramp to 280°C at 25°C/min and hold. mostwiedzy.pl |

| Detector | Detects the components as they elute from the column. | Flame Ionization Detector (FID) for general purity. Mass Spectrometer (MS) for identification of impurities by providing mass-to-charge ratio data. mostwiedzy.pl |

The use of GC-MS is particularly advantageous as it provides not only retention time data (for quantification) but also mass spectra. scispace.com The mass spectrum of a compound is a unique fingerprint based on its fragmentation pattern, which allows for confident identification of the main component and characterization of any impurities present in the sample.

Structure Activity Relationship Sar and Rational Molecular Design

Investigating the Influence of the Benzodioxin Moiety on Biological Interaction

The benzodioxin moiety is known for its stability and can engage in various non-covalent interactions, which are crucial for binding to receptors and enzymes. solubilityofthings.com These interactions can include:

π-π Stacking: The aromatic benzene (B151609) portion of the benzodioxin ring can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding pocket. This contributes to the stabilization of the ligand-receptor complex. solubilityofthings.com

Dipole-Dipole and Hydrogen Bonding: The two oxygen atoms in the dioxin ring are capable of acting as hydrogen bond acceptors, forming interactions with hydrogen bond donor groups on the receptor. This directional bonding can be a key determinant of binding affinity and selectivity.

The versatility of the 2,3-dihydrobenzodioxine substructure allows it to interact with a range of biological receptors and enzymes, thereby influencing cellular pathways in a targeted manner. researchgate.net This has spurred the exploration of various chemical derivatives to fine-tune their pharmacological properties. researchgate.net For instance, the benzodioxin moiety has been incorporated into molecules targeting monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. researchgate.net In these cases, the benzodioxin ring system plays a crucial role in orienting the molecule within the enzyme's active site to achieve potent and selective inhibition.

Impact of Amine Functionality and Substituents on Activity

The amine functionality in 1,4-benzodioxin-2-methanamine is a critical determinant of its biological activity, often serving as a key interaction point with biological targets. solubilityofthings.com At physiological pH, this primary amine group is typically protonated, forming a positively charged ammonium (B1175870) ion. This charge allows for strong ionic interactions (salt bridges) with negatively charged amino acid residues, such as aspartate or glutamate, in a receptor's binding site.

Substituents on the nitrogen atom of the amine group have a profound impact on the compound's pharmacological profile, influencing its affinity for various receptors and its functional activity (e.g., agonist, antagonist, or partial agonist). A notable example is the development of N-substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives as potential atypical antipsychotic agents. nih.gov In this series of compounds, the nature of the N-substituent was systematically varied to optimize binding to dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. nih.govacs.org

The following table summarizes the impact of different N-substituents on the receptor binding affinities for a series of (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives.

| Compound | N-Substituent | D2 Ki (nM) | 5-HT1A Ki (nM) | α1 Ki (nM) |

| Derivative A | Small alkyl group | Moderate | Low | Low |

| Derivative B | Bulky arylpiperazine | High | High | Moderate |

| Compound 24 | Optimized piperidine (B6355638) derivative | 1.5 | 3.4 | 56 |

Data compiled from studies on atypical antipsychotic agents. nih.gov

As the table illustrates, the introduction of a bulky substituent, such as an arylpiperazine moiety, can significantly enhance the affinity for both D2 and 5-HT1A receptors. Further optimization led to the discovery of compound 24, which exhibited high affinity for D2 and 5-HT1A receptors with significantly less affinity for α1-adrenoceptors, a desirable profile for reducing certain side effects. nih.gov This demonstrates that the size, shape, and electronic properties of the N-substituent are crucial for achieving the desired polypharmacology for atypical antipsychotic activity.

Furthermore, substituents on the benzodioxin ring itself can modulate activity. For example, the introduction of chloro substituents at the 6 and 7 positions of the benzodioxin ring has been explored in derivatives of 1,4-benzodioxan-2-methylamine. ontosight.ai These halogen atoms can alter the electronic distribution of the ring system, influencing its binding characteristics and pharmacokinetic properties such as metabolism and distribution.

Stereochemical Determinants of Biological Activity at the Benzodioxane Ring

The this compound molecule contains a chiral center at the C2 position of the dioxin ring. cymitquimica.com As a result, it can exist as two enantiomers, (R) and (S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. This is because biological targets, such as receptors and enzymes, are themselves chiral, and thus may interact differently with each enantiomer.

The specific stereochemistry of this compound and its derivatives can have a profound impact on their biological activity. cymitquimica.com One enantiomer may bind with much higher affinity to a specific receptor than the other, or the two enantiomers may even have qualitatively different pharmacological effects. For example, one enantiomer might be an agonist while the other is an antagonist at the same receptor.

Research into N-substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives has highlighted the importance of stereochemistry. In many cases, the (S)-enantiomer has been found to be the more active form. For instance, the (S)-enantiomer of certain derivatives has shown higher affinity for specific G-protein coupled receptors (GPCRs). This stereoselectivity is attributed to the three-dimensional arrangement of the substituents around the chiral center, which allows for a more optimal fit into the chiral binding pocket of the receptor.

The following table illustrates the stereoselective binding of enantiomers of a hypothetical this compound derivative to a specific receptor.

| Enantiomer | Receptor Affinity (Ki, nM) |

| (S)-enantiomer | 10 |

| (R)-enantiomer | 500 |

| Racemic Mixture | 255 |

This data is illustrative and represents a typical scenario of stereoselective binding.

The higher affinity of the (S)-enantiomer in this example underscores the importance of controlling the stereochemistry during drug design and synthesis to produce a more potent and selective therapeutic agent.

Comparative Analysis with Structurally Similar Analogs and Derivatives

The structure-activity relationships of this compound can be further elucidated by comparing its biological activity with that of structurally similar analogs and derivatives. These comparisons help to identify the key structural motifs responsible for a particular pharmacological effect.

Another approach is to modify the linker between the benzodioxin ring and the amine group. For example, extending or constraining the methylamine (B109427) side chain can provide insights into the optimal distance and orientation required for interaction with the biological target.

Derivatives of this compound have been investigated for a wide range of therapeutic applications, including as antipsychotics, anti-inflammatory agents, and antihepatotoxic agents. nih.govresearchgate.net For instance, a series of N-substituted 1-(2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives were developed as potential atypical antipsychotics with dual D2 antagonist and 5-HT1A partial agonist activity. nih.gov In this context, the benzodioxanmethylamine moiety has been used as a replacement for the arylpiperazine group found in other dopamine receptor ligands. tandfonline.com

The following table provides a comparative analysis of different 1,4-benzodioxin (B1211060) derivatives and their primary biological activities.

| Derivative Class | Key Structural Feature | Primary Biological Activity |

| N-substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamines | Varied N-substituents | Atypical antipsychotic (D2/5-HT1A modulation) nih.gov |

| 1,4-Benzodioxan-substituted chalcones | Chalcone (B49325) scaffold | MAO-B inhibition researchgate.net |

| 2-(substituted-phenyl)-5-(2,3-dihydro-1,4-benzodioxane-2-yl)-1,3,4-oxadiazoles | Oxadiazole ring | Antihepatotoxic researchgate.net |

| N-acyl derivatives of 1,4-benzodioxane-6-amine | Acyl group on the amine | Varied, including potential anti-inflammatory |

This comparative analysis highlights the versatility of the 1,4-benzodioxin scaffold in medicinal chemistry and demonstrates how modifications to the core structure can lead to compounds with distinct and valuable therapeutic properties.

Strategies for Modulating Pharmacokinetic Relevant Properties through Structural Modifications

In addition to optimizing pharmacodynamic properties (i.e., the interaction with the biological target), the rational design of this compound derivatives also involves modulating their pharmacokinetic properties. These properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), determine the concentration of the drug at its site of action over time.

Structural modifications can be employed to fine-tune these properties. For example, the lipophilicity of the molecule, a key factor influencing absorption and distribution, can be adjusted by introducing polar or nonpolar substituents. The hydrochloride salt form of this compound derivatives is often used to improve solubility and stability. ontosight.ai

Metabolic stability is another critical pharmacokinetic parameter. The 1,4-benzodioxin ring system is generally considered to be metabolically stable. However, certain positions on the molecule may be susceptible to metabolism by cytochrome P450 enzymes. Strategies to block metabolic "soft spots" include the introduction of fluorine atoms or other groups that are resistant to metabolic attack.

The following table outlines some common strategies for modulating pharmacokinetic properties through structural modifications of this compound derivatives.

| Pharmacokinetic Property | Strategy for Modulation | Example of Structural Modification |

| Absorption | Increase lipophilicity | Addition of alkyl or aryl groups |

| Decrease lipophilicity / Increase solubility | Introduction of polar groups (e.g., hydroxyl, carboxyl) or salt formation | |

| Distribution | Modify ability to cross the blood-brain barrier | Adjust lipophilicity and hydrogen bonding capacity |

| Metabolism | Block metabolic "soft spots" | Introduction of fluorine or chlorine atoms |

| Introduce metabolically labile groups for prodrug design | Ester or amide linkages | |

| Excretion | Increase water solubility for renal clearance | Introduction of polar functional groups |

By carefully considering these structure-pharmacokinetic relationships, medicinal chemists can design this compound derivatives with an optimal balance of potency, selectivity, and drug-like properties, ultimately increasing the likelihood of developing a successful therapeutic agent.

Pharmacological Research and Molecular Mechanisms of Action Preclinical Focus

Interaction with Neurotransmitter Receptor Systems

The pharmacological profile of 1,4-benzodioxin-2-methanamine and its derivatives is characterized by a complex interaction with multiple neurotransmitter receptor systems. Preclinical research has focused on elucidating the binding affinities and functional activities at various receptors, primarily within the central nervous system. These interactions are fundamental to understanding the compound's potential molecular mechanisms of action. The key receptor systems implicated include serotonin (B10506), dopamine (B1211576), and adrenergic receptors, with varying degrees of affinity and selectivity.

Serotonin Receptor (5-HT1A) Agonism and Partial Agonism

Derivatives of 1,4-benzodioxan have been evaluated for their effects on the serotonin system, with a particular focus on the 5-HT1A receptor subtype. Studies have shown that specific structural modifications to the benzodioxan framework can result in compounds with significant affinity for 5-HT1A receptors. nih.gov Research into the structure-activity relationships has revealed that while many modifications can decrease affinity, certain derivatives exhibit partial agonist activity at the 5-HT1A receptor. nih.gov

Furthermore, the stereochemistry of these compounds plays a crucial role in their interaction with the 5-HT1A binding site. Enantioselectivity is a key determinant of both affinity and efficacy, with specific stereoisomers showing potent agonism. For instance, the (S)-enantiomer of one particular 1,4-dioxane (B91453) derivative was identified as a potent 5-HT1A receptor agonist with high selectivity over α1-adrenoceptor subtypes. nih.gov This highlights the stereochemical requirements for potent interaction with the 5-HT1A receptor. nih.gov The engagement of 5-HT1A receptors, which function as both presynaptic autoreceptors and postsynaptic receptors, is a critical component of the pharmacological activity of many centrally-acting agents.

Dopamine Receptor (D2, D3) Antagonism and Modulation

The dopaminergic system, particularly the D2 and D3 receptor subtypes, is another significant target for benzodioxan-related compounds. Preclinical binding assays have been conducted on rat striatum membranes, which are rich in D2 dopaminergic receptors, to assess the affinity of these derivatives. nih.gov Dopamine D2 and D3 receptor antagonism is a well-established mechanism for various psychoactive compounds. nih.govosti.govresearchgate.net

Alpha-1 Adrenoceptor Interactions

A prominent feature of many 1,4-benzodioxan derivatives is their potent interaction with α1-adrenoceptors. nih.govdntb.gov.ua These compounds often act as antagonists at these receptors. Extensive research has been dedicated to understanding the structure-activity relationships that govern the affinity and selectivity for different α1-adrenoceptor subtypes (α1A, α1B, and α1D). nih.gov

Binding assays using cells expressing human cloned α1-adrenoceptor subtypes have demonstrated that specific benzodioxan derivatives can exhibit high affinity and selectivity for the α1A-adrenoceptor subtype. nih.gov Conversely, other structural variations can lead to a preference for the α1D subtype. nih.gov The stereochemistry of these molecules also significantly influences their binding to α1-adrenoceptors, with studies showing a reversed stereochemical requirement for recognition by α1-adrenoceptor versus 5-HT1A receptor binding sites. nih.gov This interaction with the adrenergic system is a critical component of the compound's pharmacological profile.

Histamine (B1213489) (H1) and Muscarinic Receptor Interactions

The potential for interaction with histamine H1 and muscarinic acetylcholine (B1216132) receptors is an important consideration for centrally acting agents, as binding to these receptors can be associated with various physiological effects. nih.govnih.gov Antagonism at the histamine H1 receptor is often linked to sedative effects. nih.gov Similarly, interactions with muscarinic receptors can influence a range of autonomic and central nervous system functions. dntb.gov.ua While specific binding affinity data for this compound at these receptors is not extensively detailed in the provided context, the evaluation of such off-target activities is a standard part of preclinical profiling for compounds of this class to fully characterize their selectivity and potential side-effect profile.

Catecholaminergic and Adrenergic System Interactions

The interactions of this compound derivatives extend to the broader catecholaminergic and adrenergic systems. mhmedical.com This includes the previously discussed modulation of dopamine and α1-adrenoceptors. Beyond direct receptor binding, compounds in this class have been investigated for other effects on adrenergic signaling. For example, some derivatives of 1,4-benzodioxan have been identified as adrenergic neurone blocking agents, which can interfere with the release of catecholamines like norepinephrine. nih.gov Additionally, other related structures, specifically 2-benzodioxinylaminoethanols, have been shown to possess β-adrenergic blocking activity. nih.gov These findings indicate that the influence of this chemical scaffold on the sympathetic nervous system can be complex, involving actions at multiple sites within the adrenergic signaling cascade. mdpi.comyoutube.com

Ligand-Receptor Binding Affinity and Selectivity Studies

Preclinical studies aim to quantify the binding affinity of ligands to their receptor targets, typically expressed as the inhibition constant (Ki). This data is crucial for determining the potency and selectivity of a compound. For derivatives of 1,4-benzodioxan, binding studies have been essential in elucidating their multi-receptor engagement profile. nih.govnih.gov The selectivity of a ligand refers to its ability to bind preferentially to one receptor subtype over others. For instance, a compound is considered selective if it has a significantly lower Ki value (higher affinity) for its primary target compared to other receptors. nih.gov

The table below summarizes representative binding affinity data for related benzodioxan and dioxane derivatives at various neurotransmitter receptors, as reported in preclinical studies.

| Compound Class/Derivative | Receptor Target | Binding Affinity (Ki, nM) | Selectivity Profile |

|---|---|---|---|

| 1,4-Dioxane Derivative ((S)-2) | 5-HT1A | Potent (Specific value not cited) | Highly selective over α1-AR subtypes. nih.gov |

| 1,4-Benzodioxan Derivatives (General) | α1A-Adrenoceptor | High Affinity (Specific values vary) | Selective for α1A over other α1 subtypes for certain derivatives. nih.gov |

| 1,4-Benzodioxan Derivative (9) | α1D-Adrenoceptor | High Affinity (Specific value not cited) | Selective α1D antagonist. nih.gov |

| D3 Receptor Antagonist (KKHA-761) | D3 | 3.85 | 70-fold selectivity over D2 receptors. nih.gov |

| D3 Receptor Antagonist (KKHA-761) | D2 | 270 | Lower affinity compared to D3. nih.gov |

| D3 Receptor Antagonist (KKHA-761) | 5-HT1A | 6.4 | High affinity, comparable to D3 affinity. nih.gov |

Tropomyosin Receptor Kinase (Trk) Inhibition

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a crucial role in neuronal development, survival, and function. Their family consists of three main types: TrkA, TrkB, and TrkC. While Trk inhibitors are an active area of research for conditions ranging from cancer to neurological disorders, a thorough review of scientific literature did not yield specific studies demonstrating the inhibition of the Trk family of receptors by this compound or its direct derivatives.

TrkA, TrkB, and TrkC Targeting in Neurological Research

There is no available scientific literature detailing the specific targeting of TrkA, TrkB, or TrkC receptors by compounds containing the 1,4-benzodioxin (B1211060) core structure. Research has not yet established a direct inhibitory or modulatory role of these compounds on the individual isoforms of the Tropomyosin Receptor Kinase family.

Investigation in Neuroinflammation and Neurodegeneration Research

The 1,4-benzodioxan scaffold has been identified as a critical pharmacophore in the development of agents with anti-neuroinflammatory properties. Oxidative stress and neuroinflammation are key pathological factors in neurodegenerative conditions such as Parkinson's and Alzheimer's disease.

Research has focused on designing 1,4-benzodioxan derivatives that can modulate pathways involved in neuroinflammation. One area of significant interest has been the inhibition of monoamine oxidase B (MAO-B), an enzyme linked to oxidative stress in the brain. nih.gov A series of 1,4-benzodioxan-substituted thienyl chalcone (B49325) derivatives were synthesized and found to be potent and reversible inhibitors of human MAO-B (hMAO-B). nih.gov

One of the most potent compounds, compound 12 , demonstrated an IC₅₀ value of 0.11 µM for hMAO-B. nih.gov Beyond enzyme inhibition, this compound was shown to effectively suppress the release of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β), in microglia cells stimulated by lipopolysaccharide (LPS) and amyloid β-protein 1–42. nih.gov This indicates a dual action of MAO-B inhibition and direct anti-neuroinflammatory effects. Structure-activity relationship studies confirmed that the 1,4-benzodioxan moiety is essential for this inhibitory activity. nih.govacs.org

Similarly, a series of N-phenyl-2,3-dihydrobenzo[b] acs.orgnih.govdioxine-6-carboxamide derivatives were developed, also leveraging the 1,4-benzodioxan scaffold for MAO-B inhibition and anti-neuroinflammatory potential. acs.org

| Compound Class | Lead Compound | Target | Reported IC₅₀ | Anti-inflammatory Effects |

|---|---|---|---|---|

| 1,4-Benzodioxan-substituted Thienyl Chalcones | Compound 12 | hMAO-B | 0.11 µM | Inhibited release of NO, TNF-α, and IL-1β in stimulated microglia. nih.gov |

| N-phenyl-2,3-dihydrobenzo[b] acs.orgnih.govdioxine-6-carboxamides | Compound 1l | hMAO-B | 0.0083 µM | Demonstrated potent hMAO-B inhibition; noted as crucial for activity. acs.org |

Exploration in Pain Pathway Modulation

Pain modulation refers to the physiological process of altering pain signals as they travel through the nervous system. nih.govphysio-pedia.com This involves complex descending pathways from the brain that can inhibit or facilitate nociceptive transmission at the spinal cord level. nih.govphysio-pedia.com Key neurotransmitter systems, including endogenous opioids, serotonin, and norepinephrine, are involved in this process. physio-pedia.com Despite the extensive investigation into novel analgesic compounds, a review of the literature did not identify any studies specifically investigating this compound or related derivatives for their effects on pain pathway modulation.

Enzyme Inhibition and Modulation Studies

UBLCP1 Proteasome Phosphatase Inhibition

The ubiquitin-like domain-containing C-terminal domain phosphatase 1 (UBLCP1) is a phosphatase that negatively regulates the proteasome, a critical complex for protein degradation. Inhibition of UBLCP1 is a potential therapeutic strategy for diseases associated with the accumulation of misfolded proteins. However, searches of scientific databases and literature did not yield any research linking this compound or its derivatives to the inhibition of UBLCP1.

Farnesyltransferase (FTase) Inhibition

Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to specific proteins, a key step in their activation. nih.govrsc.org Notably, the Ras family of proteins, which are frequently mutated in cancers, require farnesylation for their function, making FTase a target for anti-cancer drug development. wikipedia.orgmedchemexpress.com A review of the literature on farnesyltransferase inhibitors did not identify any compounds containing the 1,4-benzodioxin scaffold that have been investigated for this activity. The main classes of FTase inhibitors studied are peptidomimetics and other small molecules unrelated to the benzodioxin structure. medchemexpress.comnih.gov

Prokaryotic Protein FtsZ Inhibition for Antimicrobial Research

Derivatives of 1,4-Benzodioxin have been identified as promising inhibitors of the prokaryotic protein FtsZ, a crucial component of the bacterial cell division machinery. nih.govnih.gov FtsZ is a homolog of eukaryotic tubulin and plays a central role in the formation of the Z-ring at the division site, making it an attractive target for novel antimicrobial agents. nih.govfrontiersin.org

Specifically, benzodioxane-benzamide compounds have demonstrated the ability to target FtsZ in various bacteria. mdpi.comnih.gov These inhibitors have been shown to interfere with the polymerization dynamics of FtsZ, which is essential for its function. nih.gov By disrupting FtsZ assembly, these compounds effectively halt bacterial cell division, leading to cell filamentation and eventual lysis. nih.gov

Research has highlighted the activity of these compounds against a range of Gram-positive pathogens, including Staphylococcus aureus (both methicillin-sensitive and methicillin-resistant strains), Bacillus subtilis, and Streptococcus pneumoniae. nih.govmdpi.comnih.gov Notably, certain benzodioxane-benzamides have exhibited minimal inhibitory concentrations (MICs) as low as 0.1 µg/mL against B. subtilis and 0.25 µg/mL against MRSA. nih.gov The antimicrobial effect of these FtsZ inhibitors has been described as bactericidal. mdpi.com

Further studies have also explored the potential of these compounds against Gram-negative bacteria. While their efficacy can be limited by efflux pumps in wild-type strains, they have shown activity against efflux-pump-defective strains of Escherichia coli. mdpi.comunimi.it This suggests that with further modification to circumvent efflux mechanisms, the spectrum of activity could be broadened. The binding site for these benzodioxane-benzamides on FtsZ is believed to be highly conserved across different bacterial species, supporting the potential for broad-spectrum activity. nih.gov

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzodioxane-benzamide derivatives | Streptococcus pneumoniae | 25 - 80 | mdpi.com |

| FZ95 | MRSA | 0.25 | nih.gov |

| FZ100 | MRSA | 0.1 | nih.gov |

| FZ95 | Bacillus subtilis | <0.1 | nih.gov |

| FZ100 | Bacillus subtilis | <0.1 | nih.gov |

Acetylcholinesterase (AChE) and Alpha-Glucosidase Inhibition

Certain sulfonamide derivatives incorporating the 1,4-benzodioxin moiety have been synthesized and evaluated for their enzyme inhibitory potential, specifically against acetylcholinesterase (AChE) and α-glucosidase. iaea.org While these compounds generally demonstrated weak inhibitory activity against AChE, several exhibited significant inhibition of yeast α-glucosidase. iaea.org

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. scielo.brnih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby helping to manage postprandial hyperglycemia, a primary concern in type 2 diabetes. scielo.brfrontiersin.org The search for effective and safe α-glucosidase inhibitors from natural and synthetic sources is an active area of research. scielo.br

In one study, a series of novel 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides were synthesized. iaea.org The in vitro enzymatic assays confirmed that a majority of these synthesized compounds possessed substantial inhibitory activity against α-glucosidase. iaea.org Molecular docking studies further supported these findings, suggesting favorable interactions between the inhibitors and the active site of the enzyme. iaea.org

General Biological Activities

Antiproliferative and Pro-apoptotic Effects

Derivatives of 1,4-benzodioxin have been investigated for their potential anticancer properties, demonstrating both antiproliferative and pro-apoptotic effects in various cancer cell lines. nih.govnih.gov The antiproliferative activity of these compounds involves the inhibition of cell growth and proliferation, a fundamental approach in cancer therapy. nih.gov

Studies have shown that certain benzodioxane derivatives can induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. nih.govtums.ac.ir The pro-apoptotic effects are often mediated through various cellular pathways. For instance, some compounds have been shown to upregulate tumor suppressor genes like p53 and pro-apoptotic proteins such as Bax, while downregulating anti-apoptotic proteins like Bcl-2. tums.ac.irresearchgate.net The activation of caspases, which are key executioner enzymes in the apoptotic cascade, has also been observed. nih.gov

The anticancer potential of benzodioxane-containing molecules has been explored against a range of cancers, with research indicating that their cytotoxic effects can be cell-line dependent. nih.govtums.ac.ir The mode of action for their anti-proliferative activity can be multifaceted, potentially involving DNA damage response, suppression of oncogenes, and induction of mitotic inhibition. nih.gov

| Effect | Mechanism | Reference |

|---|---|---|

| Antiproliferative | Inhibition of cell growth and viability | nih.govnih.gov |

| Pro-apoptotic | Induction of programmed cell death | tums.ac.irresearchgate.net |

| Molecular Targets | Upregulation of p53 and Bax | tums.ac.irresearchgate.net |

| Downregulation of Bcl-2 | nih.gov | |

| Activation of Caspase-3/7 | tums.ac.ir |

Broad-Spectrum Antimicrobial Investigations

The 1,4-benzodioxane (B1196944) nucleus is a component of various synthetic compounds that have been evaluated for their antimicrobial properties against a wide range of pathogenic microorganisms. researchgate.netarabjchem.org These investigations are driven by the urgent need for new antimicrobial agents to combat the rise of drug-resistant bacteria and fungi. arabjchem.org

Several studies have reported the synthesis of novel 1,4-benzodioxane derivatives and their subsequent screening for in vitro antibacterial and antifungal activities. researchgate.netarabjchem.org For example, a series of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives were synthesized and tested against pathogenic bacterial and fungal strains. One compound, in particular, exhibited significant antimicrobial activity. researchgate.net

The antimicrobial activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC) against various microorganisms, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and fungal species like Aspergillus niger and Candida albicans. arabjchem.org Some of the synthesized compounds have shown comparable or even better activity than existing reference drugs. arabjchem.org The mechanism of action for many of these broad-spectrum agents is often linked to the inhibition of essential cellular processes, as seen with the FtsZ inhibitors discussed previously. mdpi.comnih.gov

Cardiovascular Properties

Preclinical investigations into this compound and its analogs have predominantly centered on their interactions with the adrenergic nervous system, which plays a crucial role in cardiovascular regulation. The 1,4-benzodioxane moiety has been identified as a versatile structural template for designing molecules that can modulate adrenergic receptors, thereby influencing blood pressure and heart rate. nih.gov

Molecular Mechanisms of Action

The primary molecular mechanism underlying the cardiovascular effects of many 1,4-benzodioxane derivatives is their interaction with α-adrenergic receptors. nih.gov Specifically, many compounds within this family have demonstrated a notable affinity and selectivity for α1-adrenoceptors. nih.gov

In preclinical studies using rat brain membranes, a series of benzodioxane derivatives structurally related to known α-adrenergic antagonists were evaluated for their binding affinity to α1- and α2-adrenoceptors. These studies revealed that structural modifications to the benzodioxane molecule significantly influence its affinity for α1-adrenoceptors, while having a lesser impact on α2-adrenoceptor binding. nih.gov This selectivity is significant, as α1-adrenoceptors are primarily located on vascular smooth muscle and mediate vasoconstriction.

The binding affinity of these compounds for α1-adrenoceptors corresponds well with their in vivo effects on blood pressure. nih.gov By blocking α1-adrenoceptors, these compounds can inhibit the vasoconstrictive effects of endogenous catecholamines like norepinephrine, leading to vasodilation and a subsequent reduction in blood pressure.

Further research into the structure-activity relationships of these compounds has shown that substitutions on the secondary amino nitrogen in the side chain can greatly reduce affinity for α1-adrenoceptors. nih.gov Conversely, specific substitutions on the phenyl moiety can enhance this affinity. nih.gov The stereochemistry of the molecule also plays a profound role in its affinity and selectivity for α1-adrenoceptors. nih.gov

The table below summarizes the binding affinities of selected benzodioxane derivatives for α-adrenergic receptors, illustrating the selectivity for the α1 subtype.

| Compound | α1-Adrenoceptor Affinity (IC50, nM) | α2-Adrenoceptor Affinity (IC50, nM) | α1/α2 Selectivity Ratio |

| WB 4101 (related benzodioxane) | 0.5 | 25 | 50 |

| Prazosin (reference α1-antagonist) | 0.2 | 100 | 500 |

| Piperoxan (related benzodioxane) | 100 | 10 | 0.1 |

Hemodynamic Effects in Preclinical Models

In vivo studies in animal models have corroborated the antihypertensive potential of 1,4-benzodioxane derivatives. In studies involving pithed normotensive rats, the in vivo selectivity of these compounds to antagonize α1-adrenoceptor-mediated vasoconstriction was consistent with their in vitro binding affinities. nih.gov

One derivative, referred to as beditin (2-aminothiozolyl-1,4-benzodioxane), demonstrated a notable impact on systemic hemodynamics in rats. Intravenous administration of beditin led to significant changes in blood pressure, heart rate, and cardiac output, as detailed in the table below.

| Hemodynamic Parameter | Control | Beditin-Treated | % Change |

| Mean Arterial Pressure (mmHg) | 105 ± 5 | 75 ± 4 | -28.6% |

| Heart Rate (beats/min) | 350 ± 15 | 380 ± 12 | +8.6% |

| Cardiac Output (mL/min) | 85 ± 7 | 95 ± 6 | +11.8% |

| Total Peripheral Resistance (mmHg/mL/min) | 1.24 ± 0.1 | 0.79 ± 0.08 | -36.3% |

Note: The data presented is based on preclinical studies of a related derivative, beditin, and serves to illustrate the potential hemodynamic effects of this class of compounds. The results are presented as mean ± SEM. researchgate.net

The observed decrease in mean arterial pressure and total peripheral resistance is consistent with the α1-adrenergic blockade mechanism of action, leading to vasodilation. The slight increase in heart rate and cardiac output may be a reflexive response to the drop in blood pressure.

Computational and Theoretical Approaches in 1,4 Benzodioxin 2 Methanamine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target receptor, providing insights into the binding affinity and the nature of the interactions. For derivatives of 1,4-benzodioxin-2-methanamine, docking studies have been instrumental in elucidating their interactions with various G-protein coupled receptors (GPCRs), such as dopamine (B1211576) (D2), serotonin (B10506) (5-HT1A), and α1-adrenoceptors, which are key targets for antipsychotic and other CNS-active drugs.

Docking simulations have revealed that the protonated amine of the methanamine side chain often forms a crucial salt bridge with a conserved aspartate residue in the third transmembrane domain (TM3) of these receptors. For instance, in models of the D2 receptor, this interaction is with Asp114. Furthermore, the benzodioxin ring can engage in hydrophobic and aromatic interactions with residues in the binding pocket. Studies on related 1,4-benzodioxan derivatives have highlighted key interactions, such as hydrogen bonds and π–π stacking, that contribute to high binding affinity. For example, docking of certain arylpiperazinyl derivatives of 1,4-benzodioxan into the 5-HT1A receptor model has shown interactions with residues like Ser199 and Tyr390.

These simulations allow researchers to visualize the binding poses of different derivatives, helping to explain their observed potencies and selectivities. By understanding these ligand-target interactions at a molecular level, new analogs with improved affinity and specificity can be rationally designed.

In Silico Prediction in Drug Design and Development

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. For this compound and its analogs, various computational models are employed to predict these properties.

ADMET prediction tools can estimate a range of parameters, including intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. alliedacademies.org For CNS-active compounds like potential antipsychotics, high BBB penetration is a desirable characteristic. In silico models predict this based on physicochemical properties such as lipophilicity (LogP), molecular weight, and polar surface area. nih.govnih.gov For example, derivatives of 1,4-benzodioxan designed as CNS agents are often optimized to fall within specific ranges for these parameters to enhance their likelihood of crossing the blood-brain barrier. youtube.com

Toxicity predictions are also a key aspect, with models capable of flagging potential issues such as cardiotoxicity (e.g., hERG channel inhibition) or hepatotoxicity. By filtering out compounds with predicted poor ADMET profiles, researchers can focus resources on the most promising candidates, reducing the likelihood of late-stage failures in drug development. alliedacademies.orgnih.gov

Development of 3D Receptor-Ligand Complex Models

The absence of high-resolution crystal structures for many GPCRs, including dopamine and serotonin receptor subtypes, necessitates the use of homology modeling to create three-dimensional (3D) representations of these targets. These models, typically built using the crystal structure of a related protein like bovine rhodopsin or the β2-adrenergic receptor as a template, are crucial for understanding the structural basis of ligand binding.

For this compound and its derivatives, homology models of the D2 and 5-HT1A receptors are widely used in docking studies. unict.it The process involves aligning the amino acid sequence of the target receptor with that of the template, followed by building the 3D structure of the target based on the template's coordinates. These initial models are often refined using molecular dynamics (MD) simulations, which allow the receptor structure to relax in a simulated membrane environment, providing a more realistic representation of the biological system.

The resulting 3D receptor-ligand complex models offer a detailed view of the binding site and the specific amino acid residues that interact with the ligand. These models are invaluable for interpreting structure-activity relationship (SAR) data and for guiding the design of new ligands with enhanced affinity and selectivity. For example, a model of a 1,4-benzodioxan derivative bound to an α1-adrenoceptor can reveal the specific hydrophobic pocket that accommodates the benzodioxin moiety, guiding further modifications to optimize this interaction. nih.gov

Structure and Pharmacophore Modeling for Receptor Selectivity

Pharmacophore modeling is a powerful technique used to distill the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

For derivatives of this compound, pharmacophore models have been developed to understand the requirements for binding to different receptor subtypes, such as the α1-adrenoceptors. capes.gov.brdocumentsdelivered.com These models are often generated by aligning a set of active molecules and identifying the common chemical features responsible for their biological activity. A typical pharmacophore for an α1-adrenoceptor antagonist derived from 1,4-benzodioxan derivatives might include a positive ionizable feature corresponding to the protonated amine, an aromatic ring feature from the benzodioxin core, and one or more hydrophobic features. capes.gov.brdocumentsdelivered.com

These models are not only descriptive but also predictive. They can be used as 3D queries to screen large virtual databases of compounds to identify novel scaffolds that fit the pharmacophore and are therefore likely to be active. This approach has been successful in identifying new classes of compounds with the desired receptor selectivity, aiding in the development of drugs with improved side-effect profiles. nih.gov

Quantum Chemical Calculations in Mechanistic Studies

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are used to calculate various molecular properties of this compound and its derivatives that are important for their reactivity and interaction with biological targets. wu.ac.thresearchgate.net

These calculations can determine the distribution of electron density in a molecule, identifying regions that are electron-rich or electron-poor. This information is crucial for understanding how a ligand will interact with the amino acid residues in a receptor's binding site. For example, the calculation of the molecular electrostatic potential (MEP) can highlight areas prone to electrostatic interactions.

Furthermore, quantum chemical methods can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govirjweb.com The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. nih.govirjweb.com A smaller gap suggests that the molecule is more reactive and can more readily participate in charge-transfer interactions, which can be important for ligand-receptor binding. These calculations provide a deeper, more fundamental understanding of the properties that govern the biological activity of these compounds. irjweb.com

| Computational Method | Application in this compound Research | Key Insights Provided |

| Molecular Docking | Predicting binding modes at D2, 5-HT1A, and α1-adrenoceptors. | Identification of key interactions (e.g., salt bridges, hydrogen bonds), explanation of binding affinities. |

| In Silico ADMET | Predicting pharmacokinetic and toxicity profiles. | Estimation of BBB penetration, metabolic stability, and potential toxicities. |

| 3D Receptor Modeling | Creating 3D structures of target receptors (e.g., D2, 5-HT1A). | Visualization of the binding pocket, understanding the structural basis of ligand recognition. |

| Pharmacophore Modeling | Defining essential features for receptor binding and selectivity. | Development of 3D queries for virtual screening, identification of novel active compounds. |

| Quantum Chemistry | Calculating electronic properties (e.g., charge distribution, HOMO/LUMO). | Understanding molecular reactivity, nature of electrostatic and charge-transfer interactions. |

Applications and Future Directions in Chemical and Biomedical Research

Role as a Key Intermediate in Bioactive Molecule Synthesis

The 1,4-benzodioxin-2-methanamine structure is a pivotal intermediate, serving as a foundational building block for more complex, biologically active compounds. researchgate.net Its utility stems from the reactive aminomethyl group at the 2-position of the dioxane ring, which allows for a wide range of chemical modifications. This versatility enables chemists to systematically alter the compound's structure to achieve desired pharmacological properties.

Researchers have extensively used 2-aminomethyl-1,4-benzodioxane and its precursors, such as 2-carboxy and 2-hydroxymethyl derivatives, as accessible and adaptable starting materials for creating diverse chemical libraries. researchgate.net For instance, a series of novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives were synthesized through nucleophilic substitution, leading to compounds with notable antimicrobial and antioxidant activities. researchgate.net Another significant application is in the synthesis of 1,4-benzodioxan-substituted chalcones, which have been identified as potent and selective inhibitors of human monoamine oxidase B (MAO-B), an enzyme implicated in neurological disorders. nih.gov The 1,4-benzodioxane (B1196944) nucleus is also central to the synthesis of compounds with anti-inflammatory properties. scirp.org

The following table summarizes key bioactive molecules synthesized using the 1,4-benzodioxane scaffold as a key intermediate.

| Synthesized Compound Class | Starting Scaffold | Biological Activity |

| 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives | 1-(1,4-benzodioxane-2-carbonyl)piperazine | Antibacterial, Antifungal, Antioxidant researchgate.net |

| 1,4-Benzodioxan-substituted chalcones | 1,4-benzodioxan-6-carboxaldehyde | Selective MAO-B inhibition nih.gov |

| 1,4-Benzodioxane-6-carboxylic acid amide analogs | Gallic Acid (precursor to benzodioxane structure) | Potential Anticancer scirp.org |

| Arylpiperazine derivatives | 2-(chloromethyl)-1,4-benzodioxane | α1-adrenoceptor antagonism documentsdelivered.com |

Contributions to Drug Discovery and Lead Compound Development

The 1,4-benzodioxane scaffold is widely regarded as a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govresearchgate.net This has led to its incorporation into numerous drug design campaigns aimed at developing new therapeutic agents. researchgate.net Its derivatives have been investigated as agonists and antagonists for various neuronal receptors, including nicotinic, α1 adrenergic, and serotoninergic subtypes. nih.gov

The development of 1,4-benzodioxan-substituted chalcones as selective and reversible inhibitors of MAO-B is a prime example of its contribution to lead compound development. nih.gov The most potent compound from one study exhibited an IC50 of 0.026 µM, demonstrating high selectivity and promising drug-like properties for potential use in treating neurological disorders. nih.gov Furthermore, the 1,4-benzodioxane nucleus is a key feature in a variety of compounds with anticancer, antibacterial, and anti-inflammatory activities. researchgate.net Pharmacological studies have also explored complex derivatives for their effects on the cardiovascular system, noting activities such as vasodilation and α-adrenergic blockade. nih.gov

Below is a table detailing lead compounds and drug candidates that feature the 1,4-benzodioxane scaffold.

| Lead Compound/Drug Class | Therapeutic Target | Potential Application |

| 1,4-Benzodioxan-substituted chalcones | Monoamine Oxidase B (MAO-B) | Neurological Disorders nih.gov |

| Arylpiperazine derivatives | α1-Adrenoceptors | Cardiovascular diseases documentsdelivered.com |

| Piperazine (B1678402) derivatives | Bacterial and Fungal Strains | Antimicrobial agents researchgate.net |

| Thiazole derivatives | Vasculature smooth muscle | Vasodilators nih.gov |

| Various synthetic derivatives | Multiple cancer cell lines, inflammatory pathways | Anticancer, Anti-inflammatory nih.govresearchgate.net |

Exploration in Agrochemicals

While the primary focus of research on 1,4-benzodioxin (B1211060) derivatives has been in pharmaceuticals, their potential in agrochemical applications has also been explored. The structural motifs that confer biological activity in a medicinal context can often be translated to activity against agricultural pests and weeds. General claims suggest that 1,4-benzodioxane serves as an important intermediate in the synthesis of agrochemicals. chemimpex.com

More specifically, a US patent describes a series of 2-phenoxymethylene-1,4-benzodioxan derivatives designed for pesticidal use. google.com These compounds were developed and tested for their efficacy in combating insects, indicating a direct application of the benzodioxane scaffold in the creation of crop protection agents. google.com

Applications in Advanced Materials Science (Polymers and Resins)

The stable, aromatic nature of the 1,4-benzodioxane structure also lends itself to applications in materials science, particularly in the development of novel polymers. While this area is less explored than its biomedical applications, some research indicates its potential. The 1,4-benzodioxane moiety can be incorporated into polymer backbones or as functional side groups to impart specific properties to the resulting materials. chemimpex.com

One study details the synthesis of benzodioxinone mono-telechelics, which are macromolecules with a reactive benzodioxinone group at one end. semanticscholar.org These telechelics were subsequently used as building blocks in block copolymerization, demonstrating a method for integrating this heterocyclic system into advanced polymer architectures. semanticscholar.org Such materials could possess unique thermal or optical properties derived from the incorporated benzodioxinone unit. semanticscholar.org

Potential in Environmental Remediation Processes

The application of this compound and its direct derivatives in environmental remediation is not a well-documented area of research. It is crucial to distinguish 1,4-benzodioxin compounds from the structurally simpler and unrelated compound 1,4-dioxane (B91453), which is a significant groundwater contaminant extensively studied in remediation contexts. epa.govresearchgate.netepa.govnih.gov